Cas no 1567896-58-5 ((1R)-2-Amino-1-(2,6-difluorophenyl)ethan-1-ol)

(1R)-2-Amino-1-(2,6-difluorophenyl)ethan-1-ol is a chiral amino alcohol derivative featuring a 2,6-difluorophenyl group, which imparts unique steric and electronic properties. This compound serves as a valuable intermediate in asymmetric synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. The (1R)-enantiomer offers high stereoselectivity, making it advantageous for applications requiring precise chiral control. Its difluorinated aromatic ring enhances metabolic stability and bioavailability in drug development. The primary amine and hydroxyl functional groups provide versatile reactivity for further derivatization. This product is typically characterized by high purity and consistent performance, meeting stringent requirements for research and industrial applications. Proper handling under inert conditions is recommended due to its sensitivity.
(1R)-2-Amino-1-(2,6-difluorophenyl)ethan-1-ol structure
1567896-58-5 structure
Product name:(1R)-2-Amino-1-(2,6-difluorophenyl)ethan-1-ol
CAS No:1567896-58-5
MF:C8H9F2NO
MW:173.159969091415
CID:5741320
PubChem ID:25895949

(1R)-2-Amino-1-(2,6-difluorophenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • AKOS021321511
    • SCHEMBL7148497
    • EN300-1147154
    • 1567896-58-5
    • (1R)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol
    • Benzenemethanol, α-(aminomethyl)-2,6-difluoro-, (αR)-
    • (1R)-2-Amino-1-(2,6-difluorophenyl)ethan-1-ol
    • Inchi: 1S/C8H9F2NO/c9-5-2-1-3-6(10)8(5)7(12)4-11/h1-3,7,12H,4,11H2/t7-/m0/s1
    • InChI Key: RRHQXTUNHJLDMM-ZETCQYMHSA-N
    • SMILES: FC1C=CC=C(C=1[C@H](CN)O)F

Computed Properties

  • Exact Mass: 173.06522023g/mol
  • Monoisotopic Mass: 173.06522023g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 135
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Density: 1.305±0.06 g/cm3(Predicted)
  • Boiling Point: 274.6±35.0 °C(Predicted)
  • pka: 11.09±0.35(Predicted)

(1R)-2-Amino-1-(2,6-difluorophenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1147154-2.5g
(1R)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol
1567896-58-5 95%
2.5g
$1650.0 2023-10-25
Enamine
EN300-1147154-1.0g
(1R)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol
1567896-58-5
1g
$0.0 2023-06-09
Enamine
EN300-1147154-1g
(1R)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol
1567896-58-5 95%
1g
$842.0 2023-10-25
Enamine
EN300-1147154-5g
(1R)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol
1567896-58-5 95%
5g
$2443.0 2023-10-25
Enamine
EN300-1147154-10g
(1R)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol
1567896-58-5 95%
10g
$3622.0 2023-10-25
Enamine
EN300-1147154-0.05g
(1R)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol
1567896-58-5 95%
0.05g
$707.0 2023-10-25
Enamine
EN300-1147154-0.1g
(1R)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol
1567896-58-5 95%
0.1g
$741.0 2023-10-25
Enamine
EN300-1147154-0.25g
(1R)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol
1567896-58-5 95%
0.25g
$774.0 2023-10-25
Enamine
EN300-1147154-0.5g
(1R)-2-amino-1-(2,6-difluorophenyl)ethan-1-ol
1567896-58-5 95%
0.5g
$809.0 2023-10-25

Additional information on (1R)-2-Amino-1-(2,6-difluorophenyl)ethan-1-ol

Recent Advances in the Study of (1R)-2-Amino-1-(2,6-difluorophenyl)ethan-1-ol and Related Compounds (CAS: 1567896-58-5)

In recent years, the compound (1R)-2-Amino-1-(2,6-difluorophenyl)ethan-1-ol (CAS: 1567896-58-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino alcohol derivative, characterized by its 2,6-difluorophenyl moiety, has shown promising potential in the development of novel therapeutics, particularly in the areas of central nervous system (CNS) disorders and infectious diseases. The unique structural features of this compound, including its stereochemistry and fluorine substitution pattern, contribute to its biological activity and pharmacokinetic properties.

Recent studies have focused on the synthesis and optimization of (1R)-2-Amino-1-(2,6-difluorophenyl)ethan-1-ol, with particular emphasis on improving its enantiomeric purity and yield. Advanced catalytic methods, such as asymmetric hydrogenation and enzymatic resolution, have been employed to achieve high stereoselectivity. These synthetic advancements are crucial for scaling up production and ensuring the consistency of the compound for preclinical and clinical studies. Additionally, researchers have explored various derivatives and analogs to enhance its pharmacological profile, including modifications to the amino and hydroxyl functional groups.

The pharmacological evaluation of (1R)-2-Amino-1-(2,6-difluorophenyl)ethan-1-ol has revealed its potential as a modulator of neurotransmitter systems. In vitro and in vivo studies have demonstrated its affinity for specific receptors, such as GABAA and NMDA receptors, suggesting applications in the treatment of anxiety, epilepsy, and neurodegenerative diseases. Furthermore, its antimicrobial properties have been investigated, with promising results against drug-resistant bacterial strains. These findings highlight the compound's versatility and its potential to address unmet medical needs.

One of the key challenges in the development of (1R)-2-Amino-1-(2,6-difluorophenyl)ethan-1-ol is its pharmacokinetic optimization. Recent research has focused on improving its bioavailability and blood-brain barrier penetration through prodrug strategies and formulation advancements. For instance, the development of ester prodrugs has shown enhanced solubility and absorption, while nanoparticle-based delivery systems have improved its targeted delivery to the CNS. These innovations are critical for translating the compound's preclinical promise into clinical success.

In conclusion, (1R)-2-Amino-1-(2,6-difluorophenyl)ethan-1-ol (CAS: 1567896-58-5) represents a promising candidate for further development in the pharmaceutical industry. Its unique structural and pharmacological properties, combined with recent advancements in synthesis and formulation, position it as a valuable tool for addressing complex medical challenges. Future research should focus on elucidating its mechanism of action, optimizing its therapeutic index, and advancing it through clinical trials to fully realize its potential.

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